molecular formula C15H26N2O8 B15378180 1-(tert-Butyl) 2-ethyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate oxalate

1-(tert-Butyl) 2-ethyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate oxalate

Cat. No.: B15378180
M. Wt: 362.38 g/mol
InChI Key: WZBARPPAVSBWNL-DHTOPLTISA-N
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Description

Chemical Structure and Properties The compound “1-(tert-Butyl) 2-ethyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate oxalate” is a stereochemically defined piperidine derivative with a dicarboxylate ester backbone. The base compound (before oxalate salt formation) has the molecular formula C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol . The oxalate salt introduces additional oxalic acid (C₂H₂O₄), resulting in a total molecular formula of C₁₅H₂₆N₂O₈ and an approximate molecular weight of 362.37 g/mol.

The (2R,5R) stereochemistry distinguishes it from other diastereomers, such as the (2R,5S) isomer (CAS: 2411590-87-7), which has distinct physicochemical and biological properties . The tert-butyl and ethyl ester groups enhance lipophilicity, while the 5-amino group provides a reactive site for further functionalization, making it valuable in medicinal chemistry for prodrug synthesis or as a chiral building block .

The oxalate salt form improves stability and solubility, as seen in pharmaceutical formulations .

Properties

Molecular Formula

C15H26N2O8

Molecular Weight

362.38 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate;oxalic acid

InChI

InChI=1S/C13H24N2O4.C2H2O4/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4;3-1(4)2(5)6/h9-10H,5-8,14H2,1-4H3;(H,3,4)(H,5,6)/t9-,10-;/m1./s1

InChI Key

WZBARPPAVSBWNL-DHTOPLTISA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

Substituents at the 5-position: 5-Amino (target compound) vs. 5-hydroxy (1-(tert-Butyl) 2-ethyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate, ) vs. 5-oxo (1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate, ). The 5-amino group enhances nucleophilicity, enabling coupling reactions, whereas the 5-oxo group increases electrophilicity, facilitating reductions or cyclizations .

Ester Groups: tert-Butyl/ethyl esters (target compound) vs. tert-butyl/methyl esters (1-(tert-Butyl) 2-methyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate, ) vs. di-tert-butyl esters (1-tert-butyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate, ). Bulkier esters (tert-butyl) improve steric protection of reactive sites, while smaller esters (methyl) increase metabolic liability .

Stereochemistry :

  • The (2R,5R) configuration in the target compound contrasts with (2R,5S) (CAS: 2411590-87-7), (2S,5S), and other isomers. Stereochemistry critically impacts binding affinity in chiral environments, such as enzyme active sites .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Functional Group
Target Compound (Oxalate Salt) C₁₅H₂₆N₂O₈ 362.37 (2R,5R) 5-Amino
1-(tert-Butyl) 2-ethyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate C₁₃H₂₃NO₅ 273.33 (2R,5R) 5-Hydroxy
1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate C₁₃H₂₁NO₅ 271.31 - 5-Oxo
(2R,5S)-1-tert-Butyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate C₁₃H₂₄N₂O₄ 272.34 (2R,5S) 5-Amino

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(tert-Butyl) 2-ethyl (2R,5R)-5-aminopiperidine-1,2-dicarboxylate oxalate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidine precursors. Key steps include:

  • Esterification : Use of tert-butyl and ethyl groups to protect carboxylate moieties under anhydrous conditions with catalysts like triethylamine .
  • Amination : Introduction of the amino group at the 5-position via reductive amination or nucleophilic substitution, often requiring inert atmospheres (e.g., N₂) .
  • Oxalate Salt Formation : Reaction with oxalic acid in polar aprotic solvents (e.g., THF) to precipitate the oxalate salt .
  • Optimization : Parameters such as temperature (0–25°C for sensitive steps), solvent polarity (dichloromethane vs. THF), and stoichiometric ratios are systematically varied using design of experiments (DoE) to maximize yield (>80%) and enantiomeric excess (>98%) .

Q. Which analytical techniques are recommended for confirming stereochemistry and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for cis/trans isomers) and monitor reaction progress .
  • X-ray Crystallography : Resolves absolute configuration, particularly for oxalate salts, by analyzing crystal packing and hydrogen-bonding networks .
  • HPLC-MS : Chiral columns (e.g., Chiralpak AD-H) with UV/ELSD detection assess enantiopurity (>99%) and detect impurities (<0.5%) .
  • Melting Point Analysis : Sharp melting points (e.g., 145–147°C) confirm crystalline purity .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and optimize pathways for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states for amination and esterification steps, identifying energy barriers and regioselectivity trends .
  • Reaction Path Search : Algorithms (e.g., GRRM) explore alternative pathways, reducing trial-and-error experimentation by 30–50% .
  • Machine Learning : Training datasets on similar piperidine derivatives predict solvent effects and catalyst performance (e.g., triethylamine vs. DMAP) .

Q. What strategies resolve contradictions in yield data when varying solvent systems?

  • Methodological Answer :

  • DoE-Based Screening : Use fractional factorial designs to test solvent polarity (logP), dielectric constant, and hydrogen-bonding capacity. For example, dichloromethane (non-polar) may favor esterification, while DMF (polar aprotic) improves oxalate salt solubility .
  • Statistical Analysis : Multivariate regression identifies outliers (e.g., THF vs. acetonitrile) and correlates solvent properties with yield discrepancies .
  • Controlled Replicates : Repeat experiments under identical conditions (N ≥ 3) to distinguish systemic errors (e.g., moisture sensitivity) from random variability .

Q. How can sensitive functional groups (e.g., tert-butyl esters) be stabilized during synthesis?

  • Methodological Answer :

  • Low-Temperature Handling : Perform esterification at 0–5°C to prevent tert-butyl group cleavage .
  • Moisture Control : Use molecular sieves or anhydrous solvents (e.g., THF stored over Na/benzophenone) .
  • Inert Atmosphere : Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm) minimize oxidation and hydrolysis .

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